3-メトキシ-4-(トリフルオロメチル)ベンジルアルコール

概要

説明

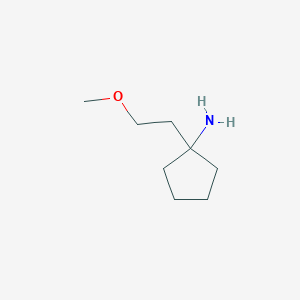

“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 276861-64-4 . It has a molecular weight of 206.16 and its IUPAC name is [3-methoxy-4-(trifluoromethyl)phenyl]methanol . It is typically stored at ambient temperature and has a physical form of liquid .

Molecular Structure Analysis

The InChI code for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is 1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a liquid at room temperature . It has a molecular weight of 206.16 .

科学的研究の応用

医薬品: 医薬品中間体

3-メトキシ-4-(トリフルオロメチル)ベンジルアルコール: は医薬品中間体として使用されます . トリフルオロメチル基は、薬物動態特性を改善し代謝安定性を高める能力により、新規医薬品の開発に不可欠な場合があります。

有機合成: 動力学研究における試薬

この化合物は、ホスホンホルマートプロドラッグなどのプロドラッグの動力学研究における試薬として役立ちます . プロドラッグが活性薬理学的薬剤に変換される反応機構と速度を理解するのに役立ちます。

材料科学: フッ素含有アルケンの合成

材料科学では、3-メトキシ-4-(トリフルオロメチル)ベンジルアルコールは、高度に電子不足なフッ素含有アルケンの合成に使用されます . これらのアルケンは、耐久性と耐薬品性の向上などの独自の特性を持つ材料を作成する際に応用されています。

分析化学: NMRスペクトル予測

この化合物は、核磁気共鳴(NMR)スペクトルを予測するために使用されます。これは、複雑な化学系における構造解明と分子動力学の理解に不可欠です .

環境科学: 実験室用化学物質

環境科学における特定の用途は直接引用されていませんが、この化合物は実験室用化学物質として使用することをお勧めします . これは、環境試料採取と分析において、標準または参照化合物として使用できることを示唆しています。

生化学研究: 電スプレーイオン化質量分析

3-メトキシ-4-(トリフルオロメチル)ベンジルアルコール: は、電スプレーイオン化質量分析中のミオグロビン非共有結合複合体の帯電を強化します . この用途は、タンパク質構造と相互作用を研究する生化学研究において重要です。

薬理学: 薬効の改善

薬理学では、3-メトキシ-4-(トリフルオロメチル)ベンジルアルコールなどのトリフルオロメチル基を持つ分子は、薬効が向上していることが示されています。 これは、環状カルバメートのpKaを低下させ、酵素阻害を強化する重要な水素結合相互作用によるものです .

工業用途: 化学合成

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

将来の方向性

“4-(Trifluoromethyl)benzyl alcohol”, a related compound, is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum . It is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . Similar applications could potentially be explored for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol”.

作用機序

Target of Action

It is known to be used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis or modification of active pharmaceutical ingredients.

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially modify the structure of the compound or its targets, leading to changes in their function.

Biochemical Pathways

Given its use as a pharmaceutical intermediate , it may be involved in various biochemical pathways depending on the specific drug it is used to produce.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation, ingestion, and contact with skin or eyes .

生化学分析

Biochemical Properties

3-Methoxy-4-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through radical-mediated mechanisms . The nature of these interactions often involves the formation of transient radical intermediates, which can lead to modifications in enzyme structure and function.

Cellular Effects

The effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in certain cell types, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol may enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage .

Molecular Mechanism

At the molecular level, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates that can interact with biomolecules, leading to enzyme inhibition or activation . This compound can also bind to specific proteins, altering their conformation and activity. Additionally, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol can change over time due to its stability and degradation properties . This compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that 3-Methoxy-4-(trifluoromethyl)benzyl alcohol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression .

Dosage Effects in Animal Models

The effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can potentially cause toxic or adverse effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Methoxy-4-(trifluoromethyl)benzyl alcohol exerts its optimal biological activity.

Metabolic Pathways

3-Methoxy-4-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol within cells is essential for understanding its biochemical and cellular effects.

特性

IUPAC Name |

[3-methoxy-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRHSPHJFOSYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259562 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

276861-64-4 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=276861-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)